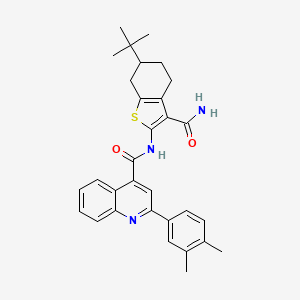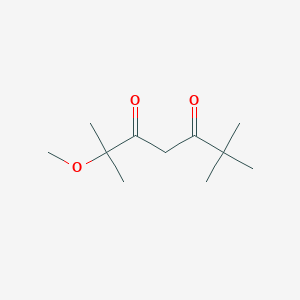
2-Methoxy-2,6,6-trimethylheptane-3,5-dione
Overview
Description
2-Methoxy-2,6,6-trimethylheptane-3,5-dione is a β-diketonate compound known for its unique chemical structure and properties. This compound is often used in coordination chemistry due to its ability to form stable complexes with various metal ions. Its structure includes a methoxy group and three methyl groups, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2,6,6-trimethylheptane-3,5-dione typically involves the reaction of 2,6,6-trimethylheptane-3,5-dione with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of 2,6,6-trimethylheptane-3,5-dione and methanol into the reactor, with the acid catalyst being added in a controlled manner.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2,6,6-trimethylheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of the methoxy group.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxy-2,6,6-trimethylheptane-3,5-dione has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound’s metal complexes are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the synthesis of advanced materials, including catalysts and electronic components.
Mechanism of Action
The mechanism of action of 2-Methoxy-2,6,6-trimethylheptane-3,5-dione involves its ability to coordinate with metal ions. The methoxy and carbonyl groups in the compound act as electron donors, forming stable chelates with metal ions. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in various catalytic and synthetic applications.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylheptane-3,5-dione: Similar in structure but lacks the methoxy group.
2,2,6,6-Trimethylheptane-3,5-dione: Another β-diketonate compound with similar properties.
Uniqueness
2-Methoxy-2,6,6-trimethylheptane-3,5-dione is unique due to the presence of the methoxy group, which enhances its stability and reactivity compared to other β-diketonate compounds. This makes it particularly useful in forming stable metal complexes and in various synthetic applications.
Properties
IUPAC Name |
2-methoxy-2,6,6-trimethylheptane-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-10(2,3)8(12)7-9(13)11(4,5)14-6/h7H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJCDOSDACXFTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[3-(methylthio)propyl]benzamide](/img/structure/B5170264.png)
![N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N,2,3-trimethylquinoxaline-6-carboxamide](/img/structure/B5170269.png)
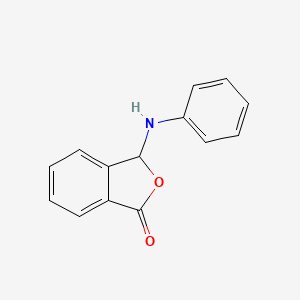
![methyl 2-({[(3-bromobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5170278.png)
![1-[(4-nitrophenyl)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5170281.png)


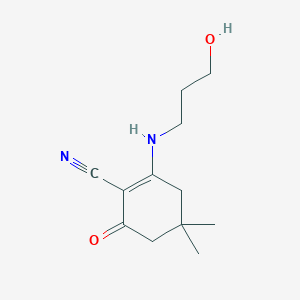
![N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-naphthalen-1-ylmethanimine;hydrochloride](/img/structure/B5170306.png)
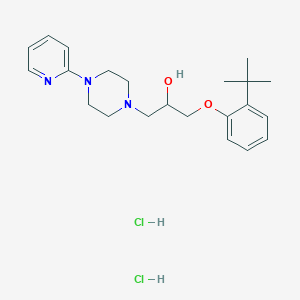
![1-[2-(2,3-Dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B5170324.png)
![3-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5170328.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide](/img/structure/B5170329.png)
